molecular formula C13H14BrCl2FN2 B1372028 [(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1197922-95-4

[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1372028
CAS No.: 1197922-95-4
M. Wt: 368.1 g/mol
InChI Key: NOXHWUWSDQUMSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays to elucidate the mechanisms of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluorophenyl)methylamine dihydrochloride
  • (4-Bromo-2-chlorophenyl)methylamine dihydrochloride
  • (4-Bromo-2-fluorophenyl)methylamine dihydrochloride

Uniqueness

(4-Bromo-2-fluorophenyl)methylamine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyridine moiety provides a distinctive profile that can be exploited in various applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2.2ClH/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12;;/h1-7,16H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXHWUWSDQUMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
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[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
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[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

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